molecular formula C7H14ClF2N B2645532 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride CAS No. 1461709-26-1

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride

Cat. No. B2645532
CAS RN: 1461709-26-1
M. Wt: 185.64
InChI Key: XPDQVLLLKXNZRC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, also known as DFMC or SR-7, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. DFMC is a cyclohexylamine derivative that has been synthesized through a series of chemical reactions and has been found to exhibit promising biological activities.

Scientific Research Applications

Application in Brønsted Acid-Catalyzed Transfer Hydrogenation

4-(Difluoromethyl)cyclohexan-1-amine hydrochloride finds application in Brønsted acid-catalyzed transfer hydrogenation. This process involves using cyclohexa-1,4-dienes as dihydrogen surrogates in imine reduction and reductive amination, enabling transfer hydrogenation of structurally diverse alkenes (Chatterjee & Oestreich, 2016).

Role in α-Carbon Amination of Chloroaldehydes

The compound is instrumental in the α-carbon amination of chloroaldehydes, facilitating the synthesis of optically enriched dihydroquinoxalines. These structures are significant in natural products and synthetic bioactive molecules (Huang et al., 2019).

Contribution to Radical Transfer Hydroamination

It is used in radical transfer hydroaminations involving unactivated and electron-rich double bonds. This application highlights its utility in generating diverse 1-aminated-2,5-cyclohexadienes and understanding the aromatization of substituted cyclohexadienyl radicals (Guin et al., 2007).

Synthesis of 1,4-Diaminocyclohexane

In the synthesis of 1,4-diaminocyclohexane, this compound is vital, especially in supercritical ammonia conditions. Its use here demonstrates the feasibility of creating amines with high selectivity and conversion rates (Fischer et al., 1999).

Desymmetrization of Cyclohexa-2,5-dienes

It plays a role in the desymmetrization of cyclohexa-2,5-dienes through a protonation-hydroamination cascade, leading to bicyclic allylic amines (Lebeuf et al., 2006).

Use in Ring-Opening Cyclization

The compound is used in the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, providing an efficient method for creating 2-substituted 4-hydroxyindole derivatives (Nambu et al., 2014).

In Catalytic Hydrodechlorination

It is utilized in the hydrodechlorination of 4-chlorophenol over Rh immobilized on amine-functionalized magnetite nanoparticles, demonstrating its role in environmental remediation and catalysis (Fan et al., 2014).

properties

IUPAC Name

4-(difluoromethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDQVLLLKXNZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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